
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine
Descripción general
Descripción
“N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine” is a compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds that are part of a large group of natural products known as isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has been a subject of interest in the scientific community . The reaction was first described by Pictet and Spengler in 1911, where phenylethylamine and dimethoxymethane were reacted in the presence of aqueous HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine” is based on the THIQ heterocyclic scaffold . This scaffold has garnered a lot of attention in the scientific community due to its biological potential .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine has been utilized in the synthesis and characterization of novel compounds in chemical research. Zhi-we (2014) synthesized a 1,3-Dithiolane compound through a condensation reaction involving N,N-dimethyl [(E)-(2-nitromethylene-1,3-dithiolan-4-yl)] methanamine. The compound's structure was confirmed through NMR and X-ray diffraction analysis (Zhai Zhi-we, 2014).
Involvement in Chemical Reactions
The compound has been involved in various chemical reactions such as transfer hydrogenation reactions. Karabuğa et al. (2015) synthesized a quinazoline-based ligand that, when reacted with RuCl₂ (PPh₃)₃, led to N-heterocyclic ruthenium(II) complexes. These complexes showed excellent conversions in transfer hydrogenation of acetophenone derivatives (Şemistan Karabuğa et al., 2015).
Potential in Therapeutic Applications
The structural features of N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine make it a candidate for modification and use in therapeutic applications. Marco-Contelles (2020) reviewed the advances of tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, highlighting their potential in neuroprotection and reducing infarct size due to their free radical scavenging capabilities (J. Marco-Contelles, 2020).
Crystal Structure Analysis
The compound is also a subject of study in crystal structure analysis. Vizcaya et al. (2012) reported the crystal structure of a compound closely related to N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine, highlighting its potential as a pharmaceutical agent (Luis A. Vizcaya et al., 2012).
Propiedades
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-6,11,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVQHYXILJMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



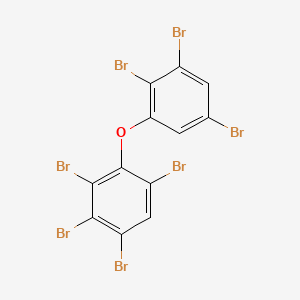


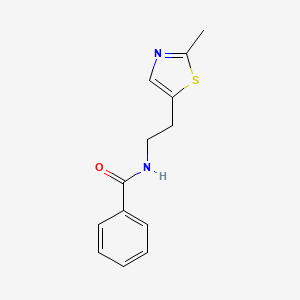
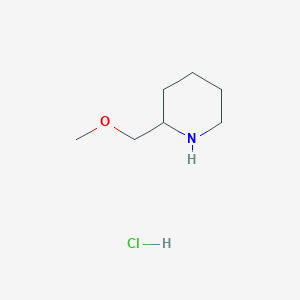
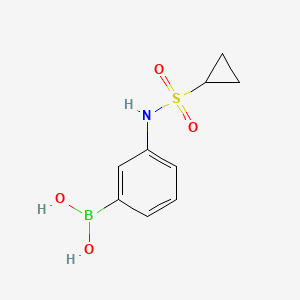

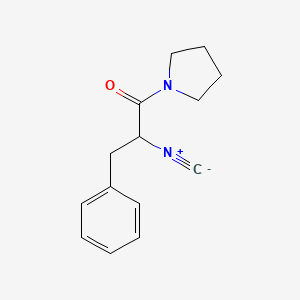
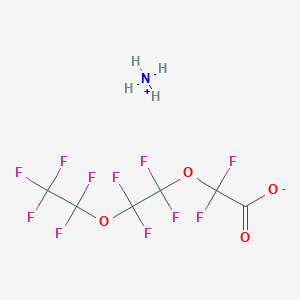


![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)

